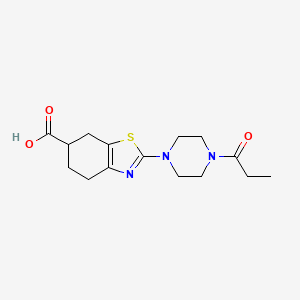
2-(4-Propanoylpiperazin-1-YL)-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Propanoylpiperazin-1-YL)-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylic acid is a complex organic compound with a unique structure that includes a piperazine ring, a benzothiazole ring, and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Propanoylpiperazin-1-YL)-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-propionylpiperazine with a suitable benzothiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
2-(4-Propanoylpiperazin-1-YL)-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce a wide range of functional groups.
科学的研究の応用
2-(4-Propanoylpiperazin-1-YL)-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and other biological processes.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-(4-Propanoylpiperazin-1-YL)-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylic acid involves its interaction with specific molecular targets. The piperazine and benzothiazole rings allow the compound to bind to various enzymes and receptors, potentially modulating their activity. The carboxylic acid group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one: This compound is a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor used in cancer treatment.
2-((7-Cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)pyridine 1-oxide: A novel cyclin-dependent kinase 4 (CDK4) inhibitor with potential antitumor activity.
Uniqueness
2-(4-Propanoylpiperazin-1-YL)-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylic acid is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties
特性
IUPAC Name |
2-(4-propanoylpiperazin-1-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S/c1-2-13(19)17-5-7-18(8-6-17)15-16-11-4-3-10(14(20)21)9-12(11)22-15/h10H,2-9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUMXCIATGTEHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=NC3=C(S2)CC(CC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-{2,4-Diamino-6-[(benzyloxy)methyl]pyrimidin-5-yl}aniline](/img/structure/B8019328.png)
![Methyl 4-hydroxy-3-({[3-(methoxycarbonyl)cyclohexyl]amino}carbonyl)benzoate](/img/structure/B8019332.png)
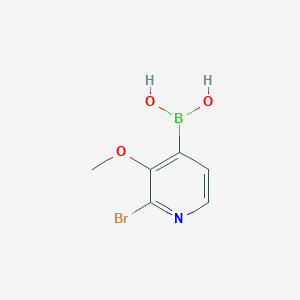
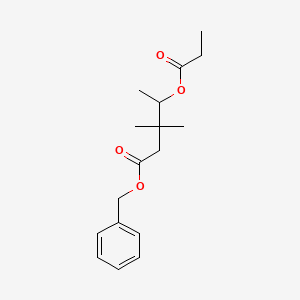

![1-Piperazinecarboxamide, 4-(2-methoxyphenyl)-N-[3-[[[[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl]amino]methyl]-3,5,5-trimethylcyclohexyl]-; Isophorone diisocyanate-MOPP-adduct](/img/structure/B8019361.png)
![4-(2-methoxyphenyl)-N-[5-[[4-(2-methoxyphenyl)piperazine-1-carbonyl]amino]naphthalen-1-yl]piperazine-1-carboxamide](/img/structure/B8019364.png)
![2-(Benzotriazol-1-yloxy)-4-[(3-methylphenyl)amino]pyrimidine-5-carboxamide](/img/structure/B8019368.png)
![1-{4-Oxo-4-[(2s)-Pyrrolidin-2-Yl]butanoyl}-L-Proline](/img/structure/B8019371.png)
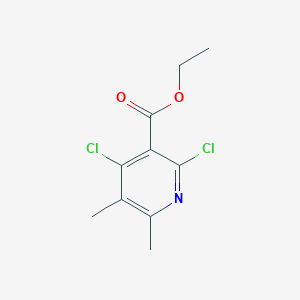
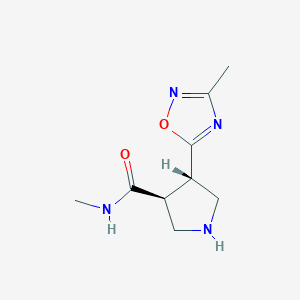

![2-[4-(Cyclobutylcarbonyl)piperazino]-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylic acid](/img/structure/B8019407.png)

